molecular formula C10H7N3OS B1393031 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255777-71-9

2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1393031
M. Wt: 217.25 g/mol
InChI Key: XGZQKQQKMLNRHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which is a class of compounds that “2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” belongs to, has been explored in various studies . These compounds are synthesized using a broad range of organic reactions with 5-aminopyrazole as a precursor .

Scientific Research Applications

1. Fluorescent Molecules for Studying Intracellular Processes

  • Application Summary : This compound is used as a strategic compound for optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties .
  • Methods of Application : The study identified a family of pyrazolo[1,5-a]pyrimidines (PPs) as strategic compounds for optical applications. The PPs bearing simple aryl groups allow good solid-state emission intensities .
  • Results or Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Phosphodiesterase 2A Inhibitors for Cognitive Disorders

  • Application Summary : Selective inhibition of phosphodiesterase (PDE) 2A is a novel approach to treat cognitive impairment in neuropsychiatric and neurodegenerative disorders .
  • Methods of Application : The study describes a drug design strategy for a new series of lead compounds structurally distinct from their clinical candidate .
  • Results or Outcomes : The discovery of a new compound robustly increased 3′,5′-cyclic guanosine monophosphate (cGMP) levels in the rat brain following an oral dose, and attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats .

3. PI3Kα/mTOR Dual Inhibitors for Cancer Therapy

  • Application Summary : A new series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized as novel PI3Kα/mTOR dual inhibitors for cancer therapy .
  • Methods of Application : All compounds were evaluated for the IC50 values against three cancer cell lines (A549, MCF-7, and Hela) .
  • Results or Outcomes : The results of this study are not provided in the source .

4. CDK2 Inhibitors for Cancer Treatment

  • Application Summary : This compound is used as a novel CDK2 inhibitor for cancer treatment. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
  • Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
  • Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

5. Antimicrobial Agents

  • Application Summary : Some compounds of this class were found to possess promising antimicrobial potential .
  • Methods of Application : The study does not provide specific methods of application .
  • Results or Outcomes : The biological screening identified that some compounds were found to possess promising antimicrobial potential with MIC values ranging from 6.25 to 50 μg/mL .

6. Cannabinoid-1 (CB1) Receptor Antagonists

  • Application Summary : This compound is used as a potent and selective cannabinoid-1 (CB1) receptor antagonist .
  • Methods of Application : The study does not provide specific methods of application .
  • Results or Outcomes : The study does not provide specific results or outcomes .

7. Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

  • Application Summary : This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
  • Methods of Application : The study does not provide specific methods of application .
  • Results or Outcomes : The study does not provide specific results or outcomes .

8. Antimicrobial Agents

  • Application Summary : Some compounds of this class were found to possess promising antimicrobial potential .
  • Methods of Application : The study does not provide specific methods of application .
  • Results or Outcomes : The biological screening identified that some compounds were found to possess promising antimicrobial potential with MIC values ranging from 6.25 to 50 μg/mL .

9. Cannabinoid-1 (CB1) Receptor Antagonists

  • Application Summary : This compound is used as a potent and selective cannabinoid-1 (CB1) receptor antagonist .
  • Methods of Application : The study does not provide specific methods of application .
  • Results or Outcomes : The study does not provide specific results or outcomes .

Future Directions

The future directions for the study of “2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” and related compounds could involve further exploration of their synthesis, properties, and potential applications .

properties

IUPAC Name

2-thiophen-2-yl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c14-10-8-6-7(9-2-1-5-15-9)12-13(8)4-3-11-10/h1-6H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZQKQQKMLNRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Reactant of Route 6
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